![molecular formula C31H34O4P2Pd B136425 Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) CAS No. 149796-59-8](/img/structure/B136425.png)
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is a laboratory chemical . It is also known as [Pd (1,3-bis (diphenylphosphino)propane) (OAc)2] .
Molecular Structure Analysis
The molecular formula of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is C31H32O4P2Pd . The exact mass is 636.08100 .Chemical Reactions Analysis
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) can be used as a catalyst to synthesize phenanthridines . It is also used for the copolymerization of ethene with carbon monoxide .Scientific Research Applications
Cross-Coupling Catalyst
This compound is used as a catalyst in various cross-coupling reactions . It is particularly effective in the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling .
Kumada Coupling Reaction
The compound forms a complex with nickel (II) chloride, which is used as a catalyst for the Kumada coupling reaction .
Co-polymerization of Carbon Monoxide and Ethylene
It acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
Control of Regioselectivity in Palladium-Catalyzed Arylation
In palladium-catalyzed arylation under Heck reaction conditions, this compound can be used to control regioselectivity .
Development of Biologically Active Metal Coordination Complexes
It is used in the development of biologically active metal coordination complexes due to its ability to coordinate well with metals in a monodentate or bidentate manner .
Synthesis of Phenanthridines
The compound can be used as a catalyst to synthesize phenanthridines by the reaction between 2-halogeno-N-Ms arylamines and benzyl halides/sulfonates via nucleophilic substitution followed by C-H functionalization and aromatization reaction .
Mechanism of Action
Target of Action
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
This compound acts as a catalyst by providing an alternative reaction pathway with a lower activation energy . It interacts with its targets through coordination chemistry, where it forms complexes with the reactants, facilitating their interaction .
Biochemical Pathways
The specific biochemical pathways affected by Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) depend on the nature of the reaction it is catalyzing. For instance, it can be used to catalyze cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
Its solubility in various solvents and stability under different conditions are important factors that influence its effectiveness as a catalyst .
Result of Action
The result of the action of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is the successful catalysis of the reaction it is involved in. This leads to the formation of the desired products with higher efficiency and selectivity .
properties
IUPAC Name |
acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVIMJWRWLVAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) | |
CAS RN |
149796-59-8 |
Source
|
Record name | Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.